molecular formula C22H23N3O B3311332 1-[(2,5-dimethylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole CAS No. 946257-35-8

1-[(2,5-dimethylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole

Cat. No.: B3311332
CAS No.: 946257-35-8
M. Wt: 345.4 g/mol
InChI Key: UOMXUSZEKZVNKF-UHFFFAOYSA-N
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Description

1-[(2,5-dimethylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is a complex organic compound that features an indole core substituted with a 2,5-dimethylphenylmethyl group and a 5-propyl-1,3,4-oxadiazol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-dimethylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Substitution with 2,5-Dimethylphenylmethyl Group: The indole core is then alkylated with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the 5-Propyl-1,3,4-Oxadiazol-2-yl Group: This step involves the formation of the oxadiazole ring through the reaction of a hydrazide with a carboxylic acid derivative, followed by cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-dimethylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of N-alkyl or N-acyl indole derivatives.

Scientific Research Applications

1-[(2,5-dimethylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting various diseases.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-[(2,5-dimethylphenyl)methyl]-1H-indole: Lacks the oxadiazole ring, which may result in different chemical and biological properties.

    2-(5-Propyl-1,3,4-oxadiazol-2-yl)-1H-indole: Lacks the 2,5-dimethylphenylmethyl group, which may affect its reactivity and applications.

Uniqueness

1-[(2,5-dimethylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is unique due to the combination of the indole core with both a 2,5-dimethylphenylmethyl group and a 5-propyl-1,3,4-oxadiazol-2-yl group. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[1-[(2,5-dimethylphenyl)methyl]indol-2-yl]-5-propyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-4-7-21-23-24-22(26-21)20-13-17-8-5-6-9-19(17)25(20)14-18-12-15(2)10-11-16(18)3/h5-6,8-13H,4,7,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMXUSZEKZVNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2,5-dimethylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
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1-[(2,5-dimethylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
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1-[(2,5-dimethylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
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1-[(2,5-dimethylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
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1-[(2,5-dimethylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
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1-[(2,5-dimethylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole

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